molecular formula C15H16N2O3S B3834377 N-[5-(anilinosulfonyl)-2-methylphenyl]acetamide

N-[5-(anilinosulfonyl)-2-methylphenyl]acetamide

Cat. No. B3834377
M. Wt: 304.4 g/mol
InChI Key: GQXPNAKZSQURQM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of amides involves a carbonyl group (C=O) and a nitrogen atom. The carbonyl carbon is sp2 hybridized and forms a planar structure. The nitrogen atom can be bonded to one or two alkyl or aryl groups .

Chemical Reactions of Amides Amides can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with nitrous acid to form carboxylic acids and nitrogen gas .

Mechanism of Action

The mechanism of action of amides largely depends on their specific structure and the context in which they are used. For example, some amides are used as drugs and their mechanism of action involves interaction with biological targets .

Physical and Chemical Properties of Amides Amides are generally solids at room temperature, and they have high boiling points compared to alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .

Safety and Hazards

The safety and hazards associated with amides depend on their specific structure. Some amides are safe to handle and use, while others can be hazardous. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the study of amides could involve the development of new synthetic methods, the discovery of new reactions, and the design of amide-based drugs or materials .

properties

IUPAC Name

N-[2-methyl-5-(phenylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-8-9-14(10-15(11)16-12(2)18)21(19,20)17-13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXPNAKZSQURQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5255852

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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